An In-Depth Technical Guide to the Basic Properties of 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone
An In-Depth Technical Guide to the Basic Properties of 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone
Executive Summary
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and reactivity of 3,4,5,6,7,8-hexahydro-2(1H)-quinolinone (CAS No. 10333-11-6). As a bicyclic lactam, this molecule serves as a pivotal structural motif and versatile intermediate in the fields of medicinal chemistry and drug development. Its rigid scaffold is a key component in the synthesis of pharmaceuticals targeting the central nervous system and in the development of novel anticancer agents.[1] This document offers researchers, scientists, and drug development professionals a detailed examination of its core characteristics, field-proven synthetic protocols, and potential for chemical modification, grounded in authoritative references.
Molecular and Physicochemical Properties
3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone is a bicyclic amide featuring a six-membered lactam ring fused to a cyclohexane ring. This structure imparts a unique combination of polarity from the amide group and lipophilicity from the carbocyclic portion, influencing its solubility and reactivity.
Chemical Structure and Identifiers
The core molecular structure and key identifiers are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 3,4,5,6,7,8-Hexahydroquinolin-2(1H)-one | |
| CAS Number | 10333-11-6 | [2][3] |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | |
| Canonical SMILES | C1CCC2=C(C1)CC(=O)NC2 |
Physical Properties
The compound presents as a stable, off-white crystalline solid under standard conditions. Its high melting point is indicative of strong intermolecular hydrogen bonding mediated by the lactam's N-H and C=O groups in the solid state.
| Property | Value | Reference(s) |
| Appearance | Off-white powder | |
| Melting Point | 143 - 146 °C | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Storage Conditions | Room temperature | [3] |
Synthesis and Mechanistic Pathway
The most established and industrially relevant method for the synthesis of bicyclic lactams is the Beckmann rearrangement of the corresponding cyclic ketoxime.[4][5] This pathway offers a high-yielding and stereospecific route to 3,4,5,6,7,8-hexahydro-2(1H)-quinolinone from the readily available precursor, octahydronaphthalen-2(1H)-one (commonly known as 2-decalone).
Proposed Synthetic Workflow
The synthesis is a two-step process beginning with the oximation of the ketone followed by the acid-catalyzed rearrangement of the resulting oxime.
Detailed Experimental Protocol
The following protocol is an adapted, standard procedure for a Beckmann rearrangement.[1][6]
PART A: Synthesis of Octahydronaphthalen-2(1H)-one Oxime
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 15.2 g (0.1 mol) of octahydronaphthalen-2(1H)-one in 100 mL of ethanol.
-
Oximation Reaction: To the solution, add 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 10.0 g (0.12 mol) of sodium acetate.
-
Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 300 mL of cold water. The white, solid oxime will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture to yield the pure oxime.
PART B: Beckmann Rearrangement to 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone
-
Catalyst Preparation: In a 250 mL flask equipped with a stirrer and thermometer, carefully add 16.7 g (0.1 mol) of the dried oxime from Part A to 50 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C using an ice bath.
-
Rearrangement: Once the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70 °C for 30 minutes. The solution will typically change color.[5]
-
Neutralization and Precipitation: Cool the reaction mixture in an ice bath and carefully pour it onto 200 g of crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8. The lactam product will precipitate as a solid.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The crude lactam can be purified by recrystallization from a suitable solvent such as ethyl acetate or acetone to yield pure 3,4,5,6,7,8-hexahydro-2(1H)-quinolinone.
Mechanistic Elucidation
The rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The key step involves a concerted 1,2-alkyl shift, where the carbon group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen, leading to the formation of a nitrilium ion intermediate.[6][7] Subsequent attack by water and tautomerization yields the final lactam product.[1]
Spectroscopic and Analytical Characterization
Structural confirmation of 3,4,5,6,7,8-hexahydro-2(1H)-quinolinone relies on standard spectroscopic techniques. The data presented here are based on typical values for such structures and available reference spectra.[8]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by characteristic peaks for the secondary amide functional group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~3200 (broad) | N-H Stretch | Secondary Amide | [9] |
| ~2930, ~2860 | C-H Stretch (aliphatic) | -CH₂- | [9] |
| ~1650 (strong) | C=O Stretch (Amide I) | Lactam | [9] |
| ~1550 | N-H Bend (Amide II) | Lactam |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show a broad singlet for the N-H proton, typically downfield. The aliphatic protons of the fused ring system will appear as a complex series of multiplets in the upfield region.
-
δ ~ 7.0-8.0 ppm (br s, 1H): -NH - proton.
-
δ ~ 2.2-2.5 ppm (m, 2H): -CH₂ -C=O protons alpha to the carbonyl.
-
δ ~ 1.2-2.0 ppm (m, 9H): Remaining aliphatic -CH - and -CH₂ - protons.
¹³C NMR: The carbon spectrum is characterized by the downfield signal of the carbonyl carbon.
-
δ ~ 170-175 ppm: Carbonyl carbon (C =O).
-
δ ~ 130-140 ppm: Quaternary carbon at the ring junction.
-
δ ~ 115-125 ppm: Alkene carbon at the ring junction.
-
δ ~ 20-40 ppm: Aliphatic carbons (-C H₂-).
Mass Spectrometry
Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 151. Key fragmentation patterns would likely involve the loss of CO (m/z = 123) and subsequent cleavages of the carbocyclic ring.
Chemical Reactivity and Derivatization Potential
The reactivity of 3,4,5,6,7,8-hexahydro-2(1H)-quinolinone is primarily dictated by the lactam functionality, offering several avenues for derivatization.
N-Alkylation
The secondary amine of the lactam can be readily alkylated. This reaction is crucial for modulating the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which is a key strategy in drug design.
Exemplary Protocol: Direct N-Alkylation
-
Setup: To a solution of 3,4,5,6,7,8-hexahydro-2(1H)-quinolinone (1.0 eq) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C to deprotonate the amide nitrogen.
-
Reaction: After stirring for 30 minutes, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) and allow the reaction to warm to room temperature.
-
Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Lactam Reduction
The carbonyl group can be completely reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yielding the corresponding saturated bicyclic amine, decahydroquinoline. This transformation opens access to a different class of scaffolds with distinct biological profiles.
Applications in Medicinal Chemistry and Drug Development
The hexahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[10]
-
Central Nervous System (CNS) Agents: The rigid, three-dimensional structure of the scaffold is ideal for interacting with specific receptor binding sites in the CNS. The parent compound is a key intermediate for compounds investigated for treating neurodegenerative and psychiatric disorders.[1]
-
Anticancer Agents: Derivatives of the hexahydroquinoline core have been synthesized and evaluated as potential anticancer agents.[9][11][12] The scaffold has been used to design inhibitors of critical signaling proteins, such as epidermal growth factor receptor (EGFR) tyrosine kinases.[13]
Safety, Handling, and Storage
3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone should be handled in accordance with standard laboratory safety procedures.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Stability: The compound is stable under recommended storage conditions (room temperature).
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides (NOx).
Conclusion
3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone is a foundational building block in synthetic and medicinal chemistry. Its straightforward synthesis via the Beckmann rearrangement, coupled with the versatile reactivity of its lactam core, makes it an attractive starting material for the creation of complex molecular architectures. The proven utility of its scaffold in CNS-active and anticancer compounds ensures its continued relevance for researchers and drug development professionals exploring novel therapeutic agents.
References
- MySkinRecipes. 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone. (n.d.).
- Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993.
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Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
- Özdemir, A., Göktaş, M., et al. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. Turkish Journal of Chemistry, 48(5), 1011-1031.
- Goktas, M., et al. (2021). Synthesis and Characterization of New Hexahydroquinoline Derivatives, In Silico Determination of Their Inhibitory Effects on. Letters in Drug Design & Discovery, 18(9), 863-871.
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Goktas, M., et al. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed. Retrieved from [Link]
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Denmark, S. E. (2013). The Beckmann Rearrangement. Denmark Group Meeting. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]
- Abdel-Ghani, T. M., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 12.
- Chung, Y. M., et al. (2016). Synthesis of hexahydrofuro[3,2-c]quinoline, a martinelline type analogue and investigation of its biological activity. Chemistry Central Journal, 10(1), 37.
- Chen, J., et al. (1998). Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes. Journal of the Chemical Society, Perkin Transactions 1, (22), 3693-3698.
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Chemistry Steps. (n.d.). The Beckmann Rearrangement. Retrieved from [Link]
- Furia, F., et al. (2014). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest.
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